3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
This compound belongs to the pyrido-triazolo-pyrimidine class, characterized by a fused tricyclic core comprising pyridine, triazole, and pyrimidine rings. The structure includes a 1-methylpyrrole substituent at position 3 and a trifluoromethyl (-CF₃) group at position 8 (Figure 1). The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the 1-methylpyrrole moiety may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
5-(1-methylpyrrol-2-yl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N7/c1-23-4-2-3-8(23)11-13-20-12(18)10-9(24(13)22-21-11)5-7(6-19-10)14(15,16)17/h2-6H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXCNCIEQUULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .
Scientific Research Applications
Structural Characteristics
This compound features:
- Pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core : A fused structure that enhances biological activity.
- Trifluoromethyl group : Increases lipophilicity and may improve interaction with biological targets.
- 1-Methyl-1H-pyrrole moiety : Contributes to the compound's distinct properties and potential biological interactions.
Potential Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities:
- Anticancer properties : Similar compounds have shown effectiveness against various cancer cell lines.
- Antimicrobial activity : The structural similarity to known antimicrobial agents suggests potential efficacy.
- Anti-inflammatory effects : Investigations into related compounds have indicated significant anti-inflammatory activity.
Comparative Analysis with Related Compounds
The following table compares 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Contains amino group; similar ring structure | Anticancer activity |
| 6-(Trifluoromethyl)pyrido[2,3-e][1,2,3]triazole | Trifluoromethyl group; different nitrogen arrangement | Antimicrobial properties |
| 7-Amino-[1,2,4]oxadiazole derivatives | Contains oxadiazole; similar nitrogen-rich framework | Antiviral activity |
Case Studies and Research Findings
Recent research has explored various aspects of this compound's applications:
- Medicinal Chemistry :
- Anticancer Research :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Group : The -CF₃ group at position 8 is conserved across analogs, likely contributing to enhanced metabolic stability and binding affinity through hydrophobic interactions .
- Position 3 Substituents : The 1-methylpyrrole group in the target compound may offer improved solubility compared to phenyl or halogenated aryl groups (e.g., dichlorophenyl in CAS 338420-39-6) .
Functional Analogues in Adenosine Receptor Antagonism
Key Observations :
Key Observations :
- Trifluoromethyl vs. Sulfonyl Groups : The -CF₃ group in the target compound may offer similar electron-withdrawing effects to sulfonyl groups in urea transporter inhibitors, enhancing target engagement .
- Heterocyclic Diversity : Unlike fungicidal pyrido-pyrazines, the pyrido-triazolo-pyrimidine core in the target compound is less explored in antifungal contexts but may exhibit overlapping bioactivity .
Biological Activity
The compound 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic structure that integrates multiple nitrogen-containing rings. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound through synthesized data and case studies.
Structural Overview
This compound features:
- Pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core : Characterized by fused triazole and pyrimidine structures.
- Trifluoromethyl group : Enhances lipophilicity and may influence biological interactions.
- 1-methyl-1H-pyrrole moiety : Contributes to the compound's unique properties.
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities:
Anticancer Activity
The structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. For instance, compounds with similar triazole and pyrimidine frameworks have shown promising results in inhibiting tumor growth.
Antimicrobial Properties
The trifluoromethyl group is known to enhance antimicrobial activity. Research indicates that derivatives with similar structures have demonstrated significant antibacterial and antifungal properties.
Antiviral Activity
Similar compounds have been investigated for antiviral properties, particularly against viruses such as HIV and influenza. The presence of nitrogen-rich heterocycles is often associated with enhanced antiviral activity.
Synthesis and Testing
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization. A common synthetic route might involve a one-pot reaction approach where all reactants are combined simultaneously.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Contains amino group; similar ring structure | Anticancer activity |
| 6-(Trifluoromethyl)pyrido[2,3-e][1,2,3]triazole | Trifluoromethyl group; different nitrogen arrangement | Antimicrobial properties |
| 7-Amino-[1,2,4]oxadiazole derivatives | Contains oxadiazole; similar nitrogen-rich framework | Antiviral activity |
These compounds highlight the uniqueness of 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine through its specific combination of structural elements and potential therapeutic applications.
Pharmacological Implications
Research has shown that compounds with similar structures can interact with various biological targets. For example:
Q & A
Q. What are the recommended synthetic routes for 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine?
The compound can be synthesized via multi-step reactions starting from pyrazole and pyrimidine precursors. A common approach involves functionalizing a pyrazolo-triazolopyrimidine core, as described for analogous compounds. For example, the intermediate 8-methyl-2-(4-trifluoromethylphenyl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is prepared using methods from Dolzhenko et al. (2009) and further aminated under conditions similar to Cheong et al. (2010). Recrystallization from methanol yields crystals suitable for X-ray diffraction .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
Methanol is a preferred solvent for recrystallization due to its ability to produce high-quality single crystals. Key parameters include:
- Temperature gradient : Slow cooling from saturation temperature.
- Solvent purity : Use anhydrous methanol to avoid hydrate formation.
- Crystal seeding : Introduce a small seed crystal to control nucleation. Reported melting points for related compounds (e.g., 573 K) suggest thermal stability, but differential scanning calorimetry (DSC) should validate phase transitions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Integrating quantum chemical calculations (e.g., density functional theory, DFT) with experimental data enables rational design. For example:
- Reaction path searching : Identify energetically favorable pathways for functional group additions .
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) by modeling interactions with the trifluoromethyl group and pyrollic nitrogen . Computational tools like Gaussian or ORCA can optimize geometries, while MD simulations assess stability in biological environments.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To address this:
- Variable-temperature NMR : Probe conformational changes affecting chemical shifts .
- Hirshfeld surface analysis : Compare crystallographic bond lengths/angles (e.g., C–N = 1.34 Å, N–N = 1.32 Å) with DFT-optimized structures .
- Synchrotron XRD : High-resolution data can clarify ambiguous electron density maps .
Q. How can statistical experimental design improve reaction yields and purity?
Apply factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading. For example:
- Fractional factorial design : Screen variables affecting amination efficiency (e.g., reagent stoichiometry, reaction time) .
- Response surface methodology (RSM) : Maximize yield while minimizing byproducts. A central composite design (CCD) might reveal non-linear effects of temperature on regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
